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molecular formula C10H16N2O B8584033 2-Amino-5-(1-ethoxypropyl)pyridine

2-Amino-5-(1-ethoxypropyl)pyridine

Cat. No. B8584033
M. Wt: 180.25 g/mol
InChI Key: FQIVCMZZSHYSAU-UHFFFAOYSA-N
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Patent
US07902219B2

Procedure details

To a solution of 1.07 g of 1-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]propan-1-ol in 20 mL of ethanol heated to 80° C. is added a solution of 1.94 g of hydroxylamine hydrochloride in 1.6 mL of water, and the mixture is stirred for 24 hours at 80° C. After cooling to room temperature, the reaction medium is filtered and concentrated to dryness. The residue is purified by flash chromatography on a column of 100 g of silica, eluting with 400 mL of dichloromethane, then with 300 mL of ethyl acetate and then with a 95/5 mixture of dichloromethane and methanol. The fractions containing the expected product are combined and concentrated under vacuum to give 0.186 g of 2-amino-5-(1-ethoxypropyl)pyridine in the form of a brown oil.
Name
1-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]propan-1-ol
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1[N:3]([C:8]2[N:13]=[CH:12][C:11]([CH:14]([OH:17])[CH2:15][CH3:16])=[CH:10][CH:9]=2)C(C)=CC=1.Cl.NO.[CH2:21](O)[CH3:22]>O>[NH2:3][C:8]1[CH:9]=[CH:10][C:11]([CH:14]([O:17][CH2:21][CH3:22])[CH2:15][CH3:16])=[CH:12][N:13]=1 |f:1.2|

Inputs

Step One
Name
1-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]propan-1-ol
Quantity
1.07 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=CC=C(C=N1)C(CC)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1.94 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 24 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on a column of 100 g of silica
WASH
Type
WASH
Details
eluting with 400 mL of dichloromethane
ADDITION
Type
ADDITION
Details
with 300 mL of ethyl acetate and then with a 95/5 mixture of dichloromethane and methanol
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=NC=C(C=C1)C(CC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.186 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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